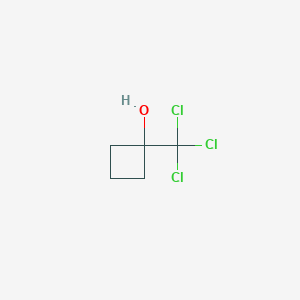

1-(Trichloromethyl)cyclobutanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(Trichloromethyl)cyclobutanol” is a derivative of cyclobutanol . Cyclobutanol is an organic compound with the chemical formula C4H8O; it is defined as a cyclobutyl group with a hydroxyl group pendant and thus a cycloalkanol . The compound is physically a yellowish clear liquid that crystallizes orthorhombically at low temperatures .

Synthesis Analysis

The synthesis of cyclobutanol generally involves the reduction of cyclobutanone, a ketone counterpart of cyclobutanol . The Clemmensen reduction is a classic method involving the reaction of cyclobutanone with zinc amalgam and hydrochloric acid . The Wolff-Kishner reduction, on the other hand, uses hydrazine and a strong base to achieve the reduction of cyclobutanone to cyclobutanol .Molecular Structure Analysis

The molecular formula of cyclobutanol is C4H8O . It is characterized by a four-membered carbon ring (cyclobutane) with a single hydroxyl (-OH) group attached .Chemical Reactions Analysis

Cyclobutanol exhibits a significant degree of steric strain due to its four-membered ring structure . This strain is a result of its carbon atoms being forced into a 90° angle, deviating from the ideal 109.5° angle found in sp3 hybridized carbons . This makes cyclobutanol more reactive compared to alcohols in less strained ring systems .Scientific Research Applications

Organic Synthesis and Total Synthesis of Natural Products

1-(Trichloromethyl)cyclobutanol serves as a valuable building block in organic synthesis. Researchers have employed it to construct complex natural products containing strained cyclobutane subunits. These natural products include terpenoids, alkaloids, and steroids. The compound’s fascinating architecture contributes to its biological activity .

Crystal Engineering and Solid-State Properties

Dielectric studies and thermal behavior investigations have been conducted on cyclobutanol crystals. Researchers explore its orientationally disordered state, glassy crystalline phase, and melting behavior. These insights contribute to our understanding of crystal engineering and the design of functional materials .

Safety and Hazards

Cyclobutanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a highly flammable liquid and vapor . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using only non-sparking tools, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Cyclobutanol’s distinct structural properties have prompted interest in its potential for various applications . As an intermediate, cyclobutanol could potentially play a role in the creation of certain pharmaceuticals . Its strained structure might be leveraged to create novel therapeutic compounds with unique activity profiles .

properties

IUPAC Name |

1-(trichloromethyl)cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Cl3O/c6-5(7,8)4(9)2-1-3-4/h9H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOOIIMDWJHGGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(Cl)(Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2768965.png)

![N-(2,4-dimethoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2768966.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide](/img/structure/B2768970.png)

![8-Benzyl-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B2768972.png)

![N-(3-fluorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2768980.png)

![2-(4-Fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B2768981.png)